molecular formula C15H23FN2 B10889103 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine

1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10889103
M. Wt: 250.35 g/mol
InChI Key: AVWBBXCTFJJTGD-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a butan-2-yl group and a 4-fluorobenzyl group attached to the piperazine ring, giving it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine can be synthesized through a multi-step process:

    Starting Materials: The synthesis typically begins with commercially available piperazine, 4-fluorobenzyl chloride, and butan-2-yl bromide.

    Step 1: The piperazine is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. This forms 1-(4-fluorobenzyl)piperazine.

    Step 2: The intermediate 1-(4-fluorobenzyl)piperazine is then reacted with butan-2-yl bromide under similar conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing any carbonyl groups present to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
This compound has been investigated for its potential as a therapeutic agent in treating various conditions. Its structural characteristics suggest it may interact with biological targets effectively, making it a candidate for drug development.

  • Antimicrobial Activity: Piperazine derivatives have been shown to possess antimicrobial properties. For instance, compounds structurally related to 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine have been explored as potential antimicrobials against resistant strains of bacteria .
  • Cytotoxic Properties: Research indicates that piperazine derivatives can exhibit cytotoxicity against cancer cell lines. A study on piperazinone derivatives demonstrated their effectiveness in inhibiting the growth of colon and lung cancer cells . This suggests that this compound could be evaluated for similar activities.

Biological Research

Ligand Binding Studies:
The compound has shown promise in receptor binding studies, potentially acting as a ligand for various receptors involved in physiological processes. Its ability to modulate receptor activity can lead to advancements in understanding drug-receptor interactions.

Case Study Example:
In a study investigating the biological activity of piperazine derivatives, compounds similar to this compound were tested for their effects on cell viability and proliferation in cancer models. The results indicated significant cytotoxic effects, warranting further exploration of their mechanisms of action .

Synthesis and Chemical Applications

Building Block for Complex Molecules:
As a synthetic intermediate, this compound serves as a building block for the synthesis of more complex molecules. Its derivatives can be modified to enhance biological activity or develop new therapeutic agents.

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compoundTBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Industrial Applications

Material Development:
Beyond medicinal applications, this compound may find use in industrial chemistry as an intermediate in the synthesis of other chemical compounds. Its properties can be harnessed to develop new materials with specific functionalities.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Butan-2-yl)-4-benzylpiperazine: Lacks the fluorine atom, which may result in different pharmacological properties.

    1-(Butan-2-yl)-4-(4-chlorobenzyl)piperazine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

    1-(Butan-2-yl)-4-(4-methylbenzyl)piperazine: Features a methyl group, which can influence its chemical stability and interaction with biological targets.

Uniqueness: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological interactions. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for research and development.

Biological Activity

1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. The structural features of this compound, particularly the piperazine moiety and the fluorobenzyl substitution, suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15_{15}H20_{20}F\N
  • Molecular Weight : Approximately 235.36 g/mol
  • IUPAC Name : this compound

Piperazine derivatives are known to interact with neurotransmitter receptors, including serotonin and dopamine receptors. The specific binding affinity of this compound to these receptors is crucial for understanding its pharmacodynamics and therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Piperazine derivatives have shown antibacterial and antifungal properties. For instance, studies have demonstrated that certain piperazine compounds exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
    • A related compound, 4-(4-fluorobenzyl)piperazin-1-yl-based compounds, has been identified as a competitive inhibitor of tyrosinase, which is crucial in treating hyperpigmentation disorders .
  • CNS Activity :
    • The piperazine ring is often involved in modulating neurotransmitter systems. Compounds similar to this compound have been investigated for their potential as atypical antipsychotic agents, showing activity in receptor binding assays that suggest modulation of dopaminergic pathways .
  • Anticancer Potential :
    • Some studies have explored the anticancer properties of piperazine derivatives. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cyclin-dependent kinases (CDK), which are vital in cell cycle regulation .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of piperazine derivatives:

StudyFindings
Demonstrated antibacterial activity against S. aureus and E. coli with MIC values indicating strong inhibition.
Identified a competitive inhibitor of tyrosinase with significant antimelanogenic effects without cytotoxicity.
Explored atypical antipsychotic properties linked to modulation of dopaminergic activity, indicating potential therapeutic applications in psychiatric disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine precursors. Understanding the SAR is crucial for optimizing its biological activity:

  • Substituent Impact :
    • The presence of the fluorine atom enhances lipophilicity, which may improve receptor binding affinity.
    • Variations in the benzyl substituent can significantly affect the pharmacological profile.
  • Comparative Analysis :
    • Other related compounds such as 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine show varying degrees of biological activity based on structural modifications.

Properties

Molecular Formula

C15H23FN2

Molecular Weight

250.35 g/mol

IUPAC Name

1-butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H23FN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14/h4-7,13H,3,8-12H2,1-2H3

InChI Key

AVWBBXCTFJJTGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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